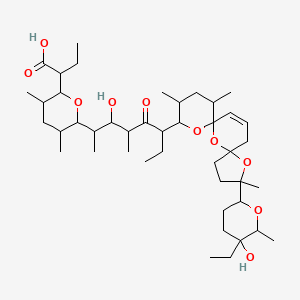
Deoxy-epi-narasin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxy-epi-narasin is a polyether antibiotic produced by the strain of Streptomyces aureofaciens NRRL 11181. It exhibits activity against gram-positive bacteria, mycoplasma, coccidia, and viruses. This compound is known for its growth-promoting effects and is used in veterinary medicine to enhance feed-utilization efficiency in ruminants.
Preparation Methods
Deoxy-epi-narasin is synthesized through submerged aerobic fermentation of Streptomyces aureofaciens NRRL 11181 . The fermentation process involves maintaining the culture in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Deoxy-epi-narasin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Deoxy-epi-narasin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of polyether antibiotics. In biology, it is used to investigate the mechanisms of action of antibiotics against gram-positive bacteria and mycoplasma. In medicine, it is explored for its potential use in treating infections caused by these pathogens. In the industry, it is used to enhance the growth and feed efficiency of livestock .
Mechanism of Action
The mechanism of action of deoxy-epi-narasin involves its ability to disrupt the cell membrane of gram-positive bacteria and mycoplasma. It forms complexes with cations, such as sodium and potassium, and facilitates their transport across the cell membrane. This disrupts the ion balance within the cell, leading to cell death .
Comparison with Similar Compounds
Properties
CAS No. |
70022-35-4 |
|---|---|
Molecular Formula |
C43H72O10 |
Molecular Weight |
749.0 g/mol |
IUPAC Name |
2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid |
InChI |
InChI=1S/C43H72O10/c1-12-31(35(45)28(8)34(44)29(9)36-24(4)22-25(5)37(50-36)32(13-2)39(46)47)38-26(6)23-27(7)43(51-38)18-15-17-42(53-43)21-20-40(11,52-42)33-16-19-41(48,14-3)30(10)49-33/h15,18,24-34,36-38,44,48H,12-14,16-17,19-23H2,1-11H3,(H,46,47) |
InChI Key |
DIUFDFNALWNSNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















